![molecular formula C6H11NO4 B1267530 3-[(Ethoxycarbonyl)amino]propanoic acid CAS No. 4244-81-9](/img/structure/B1267530.png)
3-[(Ethoxycarbonyl)amino]propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Ethoxycarbonyl)amino]propanoic acid typically involves the reaction of ethyl chloroformate with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Ethoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Amidation: The compound can react with amines to form amides.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Amidation: Requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and is often performed at room temperature.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, usually under reflux conditions.
Major Products:
Hydrolysis: Produces 3-aminopropanoic acid and ethanol.
Amidation: Forms various amides depending on the amine used.
Esterification: Results in the formation of different esters based on the alcohol used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 3-[(ethoxycarbonyl)amino]propanoic acid. These compounds have shown significant activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For instance, a study demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against MRSA, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Derivative A | MRSA | 1 |
Derivative B | Vancomycin-resistant E. faecalis | 0.5 |
Derivative C | Pseudomonas aeruginosa | 16 |
Derivative D | Acinetobacter baumannii | 32 |
The incorporation of heterocyclic substituents into the structure of these derivatives has been found to enhance their antimicrobial activity significantly, making them promising candidates for further development as therapeutic agents .
Biochemical Reagent in Research
This compound is utilized as a biochemical reagent in proteomics research. Its role as an amino acid protecting group is crucial for the synthesis of peptides and proteins, allowing for selective reactions without interference from other functional groups . This application is particularly valuable in the synthesis of complex biomolecules where precise control over chemical reactivity is required.
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical processes. A notable method involves the use of N-carboxyanhydride intermediates, which can be prepared under standard conditions for amino acids . This method allows for the efficient production of high-purity compounds suitable for pharmaceutical applications.
Table 2: Synthesis Methods for this compound
Method | Description | Yield (%) |
---|---|---|
N-Carboxyanhydride Method | Heating under controlled conditions to form the compound | High |
Mixed Solvent Crystallization | Purification using ethanol-water mixtures | Moderate |
The purification process is critical to obtain high-quality products with minimal impurities, which can affect the biological activity and stability of the compounds .
Case Study on Antimicrobial Derivatives
A comprehensive study evaluated the antimicrobial efficacy of various derivatives derived from this compound against a spectrum of pathogens identified by the World Health Organization as high-priority targets due to their multidrug resistance . The findings revealed that certain modifications to the core structure resulted in enhanced potency against both Gram-positive and Gram-negative bacteria.
Insights from Chemical Reviews
According to a review published in Chemical Reviews, the strategic use of protecting groups like this compound allows chemists to navigate complex synthetic pathways while minimizing side reactions . This insight emphasizes its importance not only in pharmaceutical synthesis but also in advancing peptide chemistry.
Mechanism of Action
The mechanism of action of 3-[(Ethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. For example, in enzymatic reactions, it may bind to the active site of an enzyme, thereby affecting the enzyme’s activity. The exact pathways and molecular targets can vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
3-Aminopropanoic acid: Lacks the ethoxycarbonyl group and has different reactivity and applications.
Ethyl 3-aminopropanoate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness: 3-[(Ethoxycarbonyl)amino]propanoic acid is unique due to its combination of an ethoxycarbonyl group and an amino group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
3-[(Ethoxycarbonyl)amino]propanoic acid, also known as β-alanine ethyl ester, is an amino acid derivative with significant potential in medicinal chemistry and organic synthesis. Its structure, characterized by an ethoxycarbonyl group attached to the amino group of propanoic acid, allows it to participate in various biochemical reactions and interactions with biological targets. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H11N O4
- Molecular Weight : 161.16 g/mol
- Structural Features : The compound contains an ethoxycarbonyl group which enhances its stability and bioavailability compared to similar compounds.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. These interactions are crucial for its proposed pharmacological effects, including:
- Enzyme Interaction : The compound has been shown to influence the activity of various enzymes involved in metabolic pathways. For instance, it can inhibit certain enzymes related to fatty acid metabolism, impacting lipid levels in cells.
- Cell Signaling Modulation : It affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Such modulation is essential for its potential anti-inflammatory and anticancer effects.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.
- Anticancer Potential : There is emerging evidence supporting its role in cancer therapy. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through interactions with mitotic proteins like HSET (KIFC1) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- High-throughput Screening : A study reported the identification of derivatives that inhibit HSET with micromolar potency. These findings suggest that modifications to the ethoxycarbonyl group can enhance biological activity against cancer cells .
- In Vitro Studies : In vitro assays have demonstrated that this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death rates .
- Therapeutic Applications : The compound serves as a precursor for synthesizing various bioactive molecules with potential therapeutic applications, particularly in developing peptidomimetics that mimic natural peptides but offer improved stability and efficacy.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique properties and potential applications:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-[(Methoxycarbonyl)amino]propanoic acid | Methoxy instead of ethoxy group | Different solubility and reactivity profiles |
3-(2,4-Difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid | Difluorophenoxy substitution | Enhanced biological activity due to fluorine atoms |
3-[(Aminocarbonyl)amino]propanoic acid | Aminocarbonyl group instead of ethoxycarbonyl | Varies in reactivity due to functional group differences |
Properties
IUPAC Name |
3-(ethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(10)7-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSPMIBZXMYETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283549 | |
Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-81-9 | |
Record name | β-Alanine, N-(ethoxycarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4244-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 32067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC32067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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